molecular formula C6H18Si2 B2672882 1,2-Bis(dimethylsilyl)ethane CAS No. 20152-11-8

1,2-Bis(dimethylsilyl)ethane

Cat. No.: B2672882
CAS No.: 20152-11-8
M. Wt: 146.38
InChI Key: YZJSARUCMYJHNV-UHFFFAOYSA-N
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Description

1,2-Bis(dimethylsilyl)ethane is a colorless liquid . It has a molecular weight of 232.51 and a molecular formula of [-CH2Si(CH3)2N(CH3)2]2 . It is used as a reagent for the protection of primary amines with lower pKa values, such as substituted anilines .


Synthesis Analysis

The synthesis of this compound can be achieved by treating commercially available bis(chlorodimethylsilyl) ethane with 5 equivalents of dimethylamine in ether at 0°C for 5 hours .


Molecular Structure Analysis

The molecular structure of this compound conforms to its infrared spectrum and proton NMR spectrum . The compound has a refractive index of 1.446 .


Chemical Reactions Analysis

The compound is used for the preparation of Stabase derivatives of primary amines, and is particularly useful for the protection of primary aromatic amines with pKa values of 10–11 .


Physical and Chemical Properties Analysis

This compound is a colorless liquid with a density of 0.824 g/mL at 25 °C . It has a boiling point of 101-103 °C at 13 mmHg .

Scientific Research Applications

Catalysis in Organic Synthesis

1,2-Bis(dimethylsilyl)ethane has been utilized in the dehydrogenative silylation of ketones. This process, catalyzed by a mixture of RhCl3(pybox) and AgOTf, converts one Si-H group of this compound to the corresponding silyl enol ether with high yields (Nagashima et al., 1993).

Synthesis of Silicon-Containing Macrocyclic Peroxides

The compound plays a role in synthesizing silicon-containing macrocyclic peroxides. The reactions with gem-bis(hydroperoxides) lead to the formation of cyclic silicon-containing peroxides with various ring sizes, characterized using NMR spectroscopy, X-ray diffraction, and other methods (Arzumanyan et al., 2014).

Development of Organometallic Compounds

It is also key in the synthesis of various organometallic compounds, such as 1,2-bis(dichlorophosphino)ethane and related compounds. The method involves reacting with Grignard reagents to yield tetraalkyldiphosphine (Burt et al., 1979).

Production of Poly(disilanylene)ethylenes

The electrolysis of derivatives of this compound results in the formation of poly(disilanylene)ethylenes, a type of polymer without silicon-oxygen bonds in the backbone. This process depends on various factors like supporting electrolytes and solvents (Kunai et al., 1992).

Formation of Unique Molecular Structures

This chemical is instrumental in forming unique molecular structures. For instance, in the presence of certain compounds, p-sulfonatocalix[5]arene adopts a partial-cone conformation to form back-to-back dimers, demonstrating the influence of this compound on molecular packing structures (Guo et al., 2006).

Mechanism of Action

The mechanism of action of 1,2-Bis(dimethylsilyl)ethane involves the protection of substituted anilines. This is achieved by heating equimolar amounts of the compound and the anilines in the presence of zinc iodide (0.5 mol %) under a slow stream of nitrogen at 140°C for 5 hours .

Safety and Hazards

The compound is highly flammable and causes severe skin burns and eye damage . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling the compound .

Properties

InChI

InChI=1S/C6H16Si2/c1-7(2)5-6-8(3)4/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRXLYBQPYTAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)CC[Si](C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20152-11-8
Record name 1,2-Bis(dimethylsilyl)ethane
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